6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol
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Overview
Description
6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol is a complex organic compound with the molecular formula C15H26O. It is known for its unique structure, which includes a fused bicyclic system with an epoxy group and a hydroxyl group. This compound is also referred to by other names such as Epicedrol and Cedran-8-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol typically involves the cyclization of precursor molecules under specific conditions. One common method involves the use of cyclization reactions of sesquiterpenes, which are then subjected to epoxidation to introduce the epoxy group. The reaction conditions often include the use of catalysts such as Lewis acids and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization and epoxidation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of 6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
Cedrol: A sesquiterpene alcohol with a similar structure but lacking the epoxy group.
Isocedrol: Another sesquiterpene alcohol with structural similarities.
Epicedrol: A stereoisomer of 6-Methyloctahydro-1H-3a,7-epoxyazulen-4-ol.
Uniqueness
This compound is unique due to its fused bicyclic system with both an epoxy and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
89617-20-9 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
8-methyl-11-oxatricyclo[5.3.1.01,5]undecan-10-ol |
InChI |
InChI=1S/C11H18O2/c1-7-5-10(12)11-4-2-3-8(11)6-9(7)13-11/h7-10,12H,2-6H2,1H3 |
InChI Key |
XTZSNMRXYMHMNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C23CCCC2CC1O3)O |
Origin of Product |
United States |
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